Phosphatidylcholine

Catalog No.
S006786
CAS No.
8002-43-5
M.F
C₄₂H₈₀NO₈P
M. Wt
758.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylcholine

CAS Number

8002-43-5

Product Name

Phosphatidylcholine

IUPAC Name

(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C₄₂H₈₀NO₈P

Molecular Weight

758.1 g/mol

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3

InChI Key

JLPULHDHAOZNQI-ZTIMHPMXSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Solubility

Insoluble in water
Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils.
Soluble in about 12 parts cold absolute alcohol

Synonyms

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, 1-palmitoyl-2-linoleoylphosphatidylcholine, 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine, palmitoyl-linoleoatephosphatidylcholine, PLPC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Description

The exact mass of the compound Phosphatidylcholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. insoluble in acetone; practically insoluble in cold vegetable and animal oils.soluble in about 12 parts cold absolute alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 34:2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Liver health

  • Nonalcoholic Fatty Liver Disease (NAFLD): Early research suggests PC supplementation might improve liver function in people with NAFLD. A study showed some improvement in liver enzymes after treatment with PC compared to a placebo []. However, more research is needed to confirm these findings.

Cognitive function

  • Memory: Some studies have explored the link between PC and memory. One study found that a single dose of PC improved some aspects of memory in healthy young adults []. However, further research is necessary to determine the long-term effects and effectiveness for memory improvement in different populations.
  • Neurodegenerative diseases: Due to its role in acetylcholine production, a brain chemical involved in memory, researchers are investigating PC's potential benefits for conditions like Alzheimer's disease. However, current evidence for its effectiveness in treating these diseases is inconclusive [].

Other potential applications

  • Fat metabolism: PC's detergent-like properties are being explored for its ability to break down fat. Research suggests that phosphatidylcholine injections might be effective in reducing localized fat deposits, although more studies are needed to confirm safety and efficacy.
  • Ulcerative colitis: Some scientific evidence suggests PC may be beneficial in managing ulcerative colitis, an inflammatory bowel disease [].

PC is a phospholipid, a class of molecules that form the structural foundation of cell membranes []. It's found abundantly in nature, particularly in egg yolk, soybeans, and other plant sources []. Phosphatidylcholine is also a critical source of choline, an essential nutrient for brain function and cell signaling [].


Molecular Structure Analysis

The PC molecule has a unique structure []. It consists of:

  • Glycerol backbone: This three-carbon molecule forms the core.
  • Fatty acids: Two fatty acid chains are attached to the glycerol backbone, giving PC its hydrophobic nature.
  • Phosphate group: This group links the glycerol backbone to a choline molecule.
  • Choline: This positively charged headgroup makes PC hydrophilic, allowing it to interact with water in the cell.

This structure allows PC molecules to self-assemble into a phospholipid bilayer, the foundation of cell membranes. The hydrophobic tails point inward, while the hydrophilic heads face the watery interior and exterior of the cell [].


Chemical Reactions Analysis

Phosphatidylcholine is involved in various biochemical reactions within the body. Here's one key example:

  • Breakdown to choline: Phosphatidylcholine can be broken down by enzymes like phospholipase A2 to release choline, which is then used to synthesize the neurotransmitter acetylcholine, crucial for memory and nerve function.

Physical And Chemical Properties Analysis

  • Physical state: Liquid or waxy solid at room temperature.
  • Solubility: Insoluble in water but soluble in organic solvents.
  • Stability: Relatively stable under physiological conditions [].

Phosphatidylcholine's primary function lies in its role as a structural component of cell membranes. The phospholipid bilayer it forms regulates the passage of molecules in and out of the cell, maintaining cellular integrity and function [].

Physical Description

DryPowder; Liquid
Solid

Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air
Light-brown to brown, viscous semiliquid
Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

XLogP3

12.9

Density

1.0305 at 24 °C/4 °C

Odor

Odorless or slight nutlike odor; faint fatty odo

Melting Point

236-237 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2097 of 2100 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Lecithins are a white to yellow to brown waxy mass or thick fluid. It occurs naturally in all living plants and organisms. They are a major component of nervous tissue and brain substance. Synthetic lecithins are made from soybean oils, corn, egg yolk and other animal sources. USE: Lecithins are important commercial chemicals that are used as a food additive, in personal care products, pharmaceuticals, the petroleum and other industries, treating leather, paints, inks and animal feeds and care products. EXPOSURE: Workers that use lecithins or products containing lecithins may have direct skin contact. The general population may be exposed by eating foods and using consumer products containing lecithins. Data on the fate of lecithins released to the environment were not available. RISK: Use of lecithins as a food additive is generally recognized as safe by the U.S. Food and Drug Administration. Lecithins are not considered skin irritants and generally do not cause allergic skin reactions in human studies. There is a small chance that individuals with soy allergies may develop allergic reactions to lecithins derived from soybean oils. No toxic effects were observed in volunteers ingesting high levels of lecithins over several months. No toxic effects observed in laboratory animals fed a diet containing very high levels of lecithins over their lifetime. Lung irritation was observed in laboratory animals that breathed lecithin mists for a short period. Tumors were not induced in laboratory rats fed very high levels of lecithins over their lifetime. An older study reports that increased brain tumors were observed in laboratory mice fed high levels of lecithins over two generations. Data on the potential for lecithins to cause infertility, abortion, or birth defects are not available. The potential for lecithins to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Surface-Active Agents
/EXPL THER/ Endosulfan is an organochlorine pesticide commonly found in aquatic environments that has been found to reduce thermal tolerance of fish. Lipotropes such as the food additive, Lecithin has been shown to improve thermal tolerance in fish species. This study was conducted to evaluate the role of lipotropes (lecithin) for enhancing the thermal tolerance of Chanos chanos reared under sublethal low dose endosulfan-induced stress. Two hundred and twenty-five fish were distributed randomly into five treatments, each with three replicates. Four isocaloric and isonitrogenous diets were prepared with graded levels of lecithin: normal water and fed with control diet (En0/L0), endosulfan-treated water and fed with control diet (En/L0), endosulfan-treated water and fed with 1% (En/L1%), 1.5% (En/L 1.5%) and 2% (En/L 2%) lecithin supplemented feed. The endosulfan in treated water was maintained at the level of 1/40th of LC50 (0.52ppb). At the end of the five weeks, critical temperature maxima (CTmax), lethal temperature maxima (LTmax), critical temperature minima (CTmin) and lethal temperature minima (LTmin) were Determined. There was a significant (P<0.01) effect of dietary lecithin on temperature tolerance (CTmax, LTmax, CTmin and LTmin) of the groups fed with 1, 1.5 and 2% lecithin-supplemented diet compared to control and endosulfan-exposed groups. Positive correlations were observed between CT max and LTmax (R(2)=0.934) as well as between CTmin and LTmin (R(2)=0.9313). At the end of the thermal tolerance study, endosulfan-induced changes in cellular stress enzymes (Catalase, SOD and GST in liver and gill and neurotansmitter enzyme, brain AChE) were significantly (p<0.01) improved by dietary lecithin. We herein report the role of lecithin in enhancing the thermal tolerance and protection against cellular stress in fish exposed to an organochlorine pesticide.
/EXPL THER/ Suitability of liquid lecithin (i.e., solution of lecithin in soy bean oil with ~60% w/w of phospholipids) for formation of gels, upon addition of water solution of poloxamer 407, was investigated, and formulated systems were evaluated as carriers for percutaneous delivery of ibuprofen. Formulation study of pseudo-ternary system liquid lecithin/poloxamer 407/water at constant liquid lecithin/poloxamer 407 mass ratio (2.0) revealed that minimum concentrations of liquid lecithin and poloxamer 407 required for formation of gel like systems were 15.75% w/w and 13.13% w/w, respectively, while the maximum content of water was 60.62% w/w. The systems comprising water concentrations in a range from 55 to 60.62% w/w were soft semisolids suitable for topical application, and they were selected for physicochemical and biopharmaceutical evaluation. Analysis of conductivity results and light microscopy examination revealed that investigated systems were water dilutable dispersions of spherical oligolamellar associates of phospholipids and triglyceride molecules in the copolymer water solution. Rheological behavior evaluation results indicated that the investigated gels were thermosensitive shear thinning systems. Ibuprofen (5% w/w) was incorporated by dispersing into the previously prepared carriers. Drug-loaded systems were physically stable at storage temperature from 5 +/- 3 °C to 40 +/- 2 °C, for 30 days. In vitro ibuprofen release was in accordance with the Higuchi model (rH>0.95) and sustained for 12 hr. The obtained results implicated that formulated LLPBGs, optimized regarding drug release and organoleptic properties, represent promising carriers for sustained percutaneous drug delivery of poorly soluble drugs.
/EXPL THER/ Some dietary factors could inhibit lead toxicity. The aim of this study was to evaluate the effect of dietary compounds rich in unsaturated fatty acids (FA) on blood lead level, lipid metabolism, and vascular reactivity in rats. Serum metallothionein and organs' lead level were evaluated with the aim of assessing the possible mechanism of unsaturated FA impact on blood lead level. For three months, male Wistar rats that were receiving drinking water with (100 ppm Pb) or without lead acetate were supplemented per os daily with virgin olive oil or linseed oil (0.2 mL/kg b.w.) or egg derived lecithin fraction: "super lecithin" (50 g/kg b.w.). Mesenteric artery was stimulated ex vivo by norepinephrine (NE) administered at six different doses. Lecithin supplementation slightly reduced pressor responses of artery to NE. Lead administered to rats attenuated the beneficial effect of unsaturated FA on lipid metabolism and vascular reactivity to adrenergic stimulation. On the other hand, the super lecithin and linseed oil that were characterized by low omega-6 to omega-3 ratio (about 1) reduced the blood lead concentration. This effect was observed in lead poisoned rats (p < 0.0001) and also in rats nonpoisoned with lead (p < 0.05).
/EXPL THER/ Lecithin admin to pt with neurologic disorders in daily doses from 3.6-49.0 granules to determine cholinergic effects. In 10 cases of Friedreich's ataxia with absent tendon reflexes, mean performance score significantly improved. Side effects not encountered.
/EXPL THER/ Soybean polyunsaturated phosphatidylcholine given orally to 21 hyperlipemic patients aged 42 to 86 yr for 120 days. Significant redn found in serum total lipids, cholesterol, triglycerides, pre beta- & beta-lipoproteins. No adverse effects observed.
/EXPL THER/ Seven patients with radiolucent stones in the gallbladder and two patients with radiolucent stones in the biliary tree were treated with oral cholic acid and purified soya-bean lecithin for 6 months. In two patients the stones disappeared and in one patient the stones were reduced in size. In five patients fasting bile samples were obtained before and during treatment and assayed for cholesterol, bile acid, and phospholipid. In all five patients the lithogenic index of bile was reduced during treatment. The biliary deoxycholic acid concentration was increased and chenodeoxycholic acid concentration decreased during treatment.
/EXPL THER/ Consumption of choline by rats sequentially increases serum-choline, brain-choline, and brain-acetylcholine concentrations. In man consumption of choline increases in levels in the serum and cerebrospinal fluid; its administration is an effective way of treating tardive dyskinesia. We found that oral lecithin is considerably more effective in raising human serum-choline levels than an equivalent quantity of choline chloride. 30 minutes after ingestion of choline chloride (2-3 g free base), serum-choline levels rose by 86% and returned to normal values within 4 hours; 1 hour after lecithin ingestion, these levels rose by 265% and remained significantly raised for 12 hours. Lecithin may therefore be the method of choice for accelerating acetylcholine synthesis by increasing the availability of choline, its precursor in the blood.
THERAP CAT: Lipotropic

Other CAS

8002-43-5

Wikipedia

Palmitoyl-Linoleoyl Phosphatidylcholine
1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antistatic; Emollient; Emulsifying; Skin conditioning

Methods of Manufacturing

RESIDUE OBTAINED FROM THE MFR OF SOYBEAN OIL THROUGH SOLVENT EXTRACTION

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Lecithins: ACTIVE
The lecithins are mixtures of diglycerides of fatty acids linked to the choline ester of phosphoric acid. The lecithins are classed as phosphoglycerides or phosphatides (phospholipids).
The plural term lecithins refers to emulsifying agents, such as soybean preparations (soy lecithin contains 18-20% phosphatidylcholine).
Commercial grades of natural lecithin are reported to contain a potent vasodepressor substance.
Commercial lecithin is a mixture of acetone-insoluble phosphatides. FCC /Food Chemicals Codex/ specifies not less than 50% acetone-insoluble matter (phosphatides).
For more General Manufacturing Information (Complete) data for LECITHINS (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

A rapid, sensitive and selective method by reversed-phase liquid chromatography (LC) with electrospray ionization (ESI) mass spectrometry (MS) was employed for the determination of lecithin in a cosmetic raw material for quality control of the product formulation. The mixture of the phosphatidylcholine, phosphatidyl-ethanolamine, and phosphatidylinositol in lecithin was separated using aqueous methanol-acetonitrile solvent with a reversed-phase LC column, and detected as forms of pseudomolecular ions. Using this LC-MS technique, simultaneous separation and detection of phospholipid classes and molecular species within each class were achieved for the first time. Additionally informative fragmentation patterns were obtained by employing LC/ESI-MS/MS in both positive and negative ionization modes to identify these fatty acid chains and polar head groups in each molecular species of the phospholipids.
Lecithin can be determined by using phospholipase D, which catalyzes its hydrolytic cleavage to form choline. The choline generated is subsequently measured as Reinecke salt. The method of choice, however, involves the use of phospholipase C from Bacillus cereus and of alkaline phosphatase to hydrolyze lecithin ... followed by heat inactivation of alkaline phosphatase and determination of choline.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-12
[1]. Hu B, et al. Enhancement of bile resistance in Lactobacillus plantarum strains by soy lecithin. Lett Appl Microbiol. 2015 Jul;61(1):13-9.

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